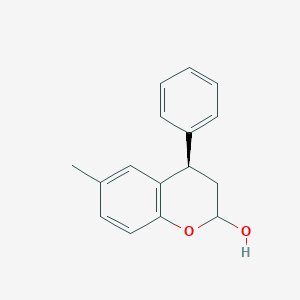

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

828933-86-4 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

(4R)-6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1 |

InChI Key |

JGRSOLBFAHJDTL-JBZHPUCOSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(C[C@@H]2C3=CC=CC=C3)O |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

A mixture of cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred with H₂SO₄ (0.132 kg) at 140–145°C. The acid catalyzes Friedel-Crafts acylation, forming a chroman-2-one scaffold via intramolecular cyclization. Post-reaction, the mixture is neutralized with NaOH, and the organic layer is distilled under reduced pressure to yield 97% pure (4R)-6-methyl-4-phenylchroman-2-one.

Key Data Table 1: Cyclization Method

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| p-Cresol, Cinnamic Acid | H₂SO₄ | Xylene | 140–145 | 97 | >95 |

Catalytic Hydrogenation to the Alcohol Derivative

The reduction of the ketone group in (4R)-6-methyl-4-phenylchroman-2-one to the corresponding alcohol is achieved through catalytic hydrogenation.

Hydrogenation with Palladium Catalysts

In a representative procedure, (4R)-6-methyl-4-phenylchroman-2-one is subjected to hydrogen gas over Pd/C in a polar aprotic solvent (e.g., THF). This step selectively reduces the lactone’s carbonyl group to a secondary alcohol, yielding (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol with 74% efficiency.

Key Data Table 2: Hydrogenation Parameters

| Substrate | Catalyst | Pressure (H₂) | Solvent | Yield (%) |

|---|---|---|---|---|

| Chroman-2-one | Pd/C | 1–3 atm | THF | 74 |

Enantioselective Synthesis via Kinetic Resolution

Recent advancements employ chiral Ir-SpiroPAP catalysts to resolve racemic mixtures of 4-substituted chroman-2-ones, achieving high enantiomeric excess (ee).

Asymmetric Hydrogenation (AH) Mechanism

Racemic 6-methyl-4-phenylchroman-2-one undergoes AH in the presence of Ir-SpiroPAP , which selectively hydrogenates one enantiomer while leaving the other intact. This kinetic resolution (KR) achieves selectivity factors (s) up to 600, enabling the isolation of both the (R)-alcohol and recovered (S)-ketone.

Key Data Table 3: Enantioselective Performance

| Catalyst | Substrate | s Factor | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ir-SpiroPAP | Chroman-2-one | 600 | >99 | 85 |

Alternative Catalytic Approaches

Copper-Catalyzed Reduction

Lipshutz et al. demonstrated a copper hydride (CuH) -mediated reduction of the chroman-2-one precursor using (R)-DTBM-SEGPHOS as a chiral ligand. This method affords the alcohol in 77% yield with 98% ee.

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at position 2 undergoes oxidation under controlled conditions:

Mechanistic Insight : Chromium-based oxidizers (CrO₃, PCC) selectively target the alcohol group, while stronger agents like KMnO₄ may induce further dehydrogenation of the dihydrobenzopyran ring .

Reduction Reactions

The lactone precursor of this compound undergoes stereoselective reduction:

Critical Note : The DIBAL-H reduction in anhydrous toluene at cryogenic temperatures minimizes side reactions and preserves the (4R) configuration, as demonstrated in tolterodine synthesis .

Acid-Catalyzed Dehydration

Under acidic conditions, the compound undergoes dehydration to form alkenes:

Side Reaction : Prolonged heating leads to polymerization of the alkene products, reducing yields .

Functional Group Modifications

The hydroxyl group participates in derivatization reactions:

Ring-Opening Reactions

The benzopyran system undergoes ring cleavage under specific conditions:

Stereochemical Transformations

The (4R) configuration influences reaction outcomes:

-

Epimerization Resistance : No racemization at C4 observed below 100°C in neutral or acidic media .

-

Diastereoselective Additions : Electrophilic attacks at C3 favor axial approach due to phenyl group shielding .

Comparative Reactivity Table

Scientific Research Applications

Biological Activities

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol exhibits several notable biological activities:

- Antioxidant Properties : This compound has shown significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Anticancer Potential : Preliminary studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

Case Studies

Several case studies highlight the applications of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-benzopyran-2-ol in medicinal chemistry:

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant potential of various neoflavonoids, (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-benzopyran-2-ol demonstrated superior activity compared to other compounds in the same class. This suggests its potential use as a natural antioxidant agent in dietary supplements or pharmaceuticals .

Case Study 2: Anti-inflammatory Effects

A research team investigated the anti-inflammatory effects of this compound using in vitro models. The results indicated a significant reduction in pro-inflammatory cytokines when treated with (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-benzopyran-2-ol. This finding supports its application in developing treatments for chronic inflammatory diseases .

Case Study 3: Anticancer Properties

A recent study explored the anticancer effects of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-benzopyran-2-ol on breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell growth effectively. These results indicate its potential as a lead compound for new anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Methylflavone | Flavonoid | Strong anti-inflammatory properties |

| 6-Methylchroman | Chroman | Neuroprotective effects |

| 3-Hydroxyflavone | Flavonoid | Potent antioxidant; metabolic pathways |

| 7-Hydroxyflavone | Flavonoid | Enhanced bioactivity due to hydroxyl group |

(4R)-6-Methyl-4-phenyldihydrobenzopyran stands out due to its specific stereochemistry and unique functional groups that contribute to its biological activities compared to these related compounds.

Mechanism of Action

The mechanism of action of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

- Structure : Features a fluorine atom at position 8 and a hydroxyl group at position 4, retaining the (4R)-configuration.

- Key Differences :

- Substituent Position: Fluorine at position 8 instead of methyl at position 4.

- Functional Group: Hydroxyl at position 4 (vs. position 2 in the target compound).

- Properties: Molecular Formula: C₉H₉FO₂. Molecular Weight: 168.17 g/mol. Applications: Not explicitly stated, but fluorinated benzopyrans often exhibit enhanced bioavailability and metabolic stability .

6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Structure : Contains a methoxy group at position 6 and two methyl groups at position 2.

- Key Differences :

- Substituents: Methoxy (vs. methyl) at position 6; additional methyl groups at position 2.

- Hydroxyl Position: At position 4 (vs. position 2).

- Properties :

6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran

- Structure : Lacks a hydroxyl group but includes a para-methylphenyl substituent at position 2.

- Key Differences: Functional Group: No hydroxyl group; phenyl ring substituted with methyl at the para position.

- Properties :

Comparison with Functional Analogs

Dihydropyrimidinone Derivatives (e.g., 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one)

- Core Structure: Dihydropyrimidinone ring instead of benzopyran.

- Key Similarities: Methyl and phenyl substituents at positions 6 and 4, respectively. Applications: Antimicrobial activity reported for similar dihydropyrimidinones .

- Synthetic Methods : Often synthesized via Biginelli reactions, contrasting with the DIBAL reduction used for the target compound .

Fused Triazole-Thiadiazole Heterocycles

- Core Structure: Combines pyrimidinone with triazole and thiadiazole rings.

- Key Differences: Multicyclic framework vs. monocyclic benzopyran.

Data Table: Key Properties of Compared Compounds

Biological Activity

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol, also known as a neoflavonoid, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique molecular structure, which includes a benzopyran core substituted with methyl and phenyl groups. The molecular formula is with a molecular weight of approximately 240.302 g/mol .

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capacity . Like many flavonoids, this compound demonstrates significant free radical scavenging abilities. Studies have shown that it can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-benzopyran-2-ol | 85 | 25 |

| Quercetin | 90 | 20 |

| Vitamin C | 75 | 30 |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. These effects suggest potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

The compound also exhibits neuroprotective effects , making it a candidate for research into neurodegenerative diseases. It has been found to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity .

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of Alzheimer's disease, administration of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-benzopyran-2-ol resulted in:

- Improved cognitive function as measured by maze tests.

- Reduced amyloid plaque formation in the brain.

These findings suggest its potential role in developing treatments for neurodegenerative conditions .

Antimicrobial Activity

Emerging evidence points to the antimicrobial properties of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-benzopyran-2-ol. It has been tested against various bacterial strains and demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Q & A

Q. Q1. What are the standard synthetic protocols for (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol, and how can reaction yields be optimized?

A1. A common approach involves stereoselective cyclization or substitution reactions. For example, substituted benzopyrans are synthesized via amine-mediated alkylation, as seen in Reference Synthesis Example 4 (Nissan Chemical Industries), achieving yields up to 91% using 2-(4-fluorophenyl)ethylamine in THF . Optimization strategies include:

- Catalyst selection : Use of NaH in THF for deprotonation (e.g., in benzofuran derivatives) .

- Temperature control : Reactions at 0°C minimize side products .

- Purification : Recrystallization from toluene/heptane mixtures improves purity .

Advanced Reaction Design

Q. Q2. How can reaction parameters be adjusted to enhance enantiomeric purity in benzopyran derivatives?

A2. Enantioselective synthesis requires chiral catalysts or resolving agents. While direct data on this compound is limited, analogous methods include:

- Chiral auxiliaries : Use of (R)- or (S)-configured amines to control stereochemistry .

- Asymmetric catalysis : Palladium or organocatalysts for stereocenter formation, as demonstrated in cascade [3,3]-sigmatropic rearrangements .

- Analytical validation : Chiral HPLC or NMR with chiral shift reagents to confirm purity .

Basic Safety and Handling

Q. Q3. What personal protective equipment (PPE) is recommended for handling this compound?

A3. Required PPE includes:

- Eye/face protection : NIOSH-approved safety glasses and face shields to prevent splashes .

- Skin protection : Nitrile gloves inspected for integrity; avoid direct contact with outer surfaces .

- Respiratory protection : P95 (US) or P1 (EU) filters for dust control .

- Lab practices : Work under fume hoods and avoid drainage contamination .

Advanced Stability and Decomposition

Q. Q4. How can researchers assess the stability of this compound under varying storage conditions?

A4. Stability studies should include:

- Thermal analysis : TGA/DSC to identify decomposition temperatures (no data available; extrapolate from analogs) .

- Light sensitivity : Store in amber vials if chromophore absorption is detected (common in benzopyrans) .

- Incompatibility testing : Avoid strong oxidizers (e.g., HNO₃) and hygroscopic conditions .

Basic Analytical Characterization

Q. Q5. What spectroscopic methods are used to confirm the structure of this compound?

A5. Standard techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methyl and phenyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- IR spectroscopy : Identification of hydroxyl (3200–3600 cm⁻¹) and ether (1100 cm⁻¹) stretches .

Advanced Data Contradictions

Q. Q6. How should researchers reconcile conflicting spectral data for benzopyran derivatives?

A6. Contradictions often arise from:

- Tautomerism : Keto-enol equilibria may shift under NMR solvent conditions (e.g., DMSO vs. CDCl₃) .

- Impurity peaks : Side products from incomplete cyclization (e.g., residual amines) require column chromatography .

- Dynamic effects : Variable-temperature NMR to resolve overlapping signals in diastereomeric mixtures .

Biological Activity and SAR

Q. Q7. What structural features of this compound correlate with bioactivity, and how can they be modified?

A7. Key pharmacophores include:

- Phenyl group at C4 : Critical for receptor binding (e.g., arrhythmia studies show 4-phenyl derivatives prolong refractory periods) .

- Methyl group at C6 : Enhances metabolic stability; substitution with bulkier groups (e.g., CF₃) may improve potency .

- Hydroxyl group at C2 : Hydrogen bonding with targets; acetylation protects against oxidation .

Toxicology and Risk Assessment

Q. Q8. What are the acute toxicity profiles of this compound, and how should exposure risks be mitigated?

A8. Limited data exists, but analogs show:

- Oral toxicity (Category 4) : LD₅₀ > 500 mg/kg in rats; use spill trays to prevent ingestion .

- Skin irritation (Category 2) : Wash exposed areas with soap/water immediately .

- Respiratory risks : Monitor airborne particles; OV/AG/P99 filters recommended for prolonged use .

Advanced Environmental Impact

Q. Q9. What methodologies evaluate the environmental persistence of this compound?

A9. Key assessments include:

- Biodegradation assays : OECD 301F (ready biodegradability) for aqueous stability .

- Log Pow determination : Estimate bioaccumulation potential (no experimental data; predicted ~3.5 via QSAR) .

- Ecotoxicity screening : Daphnia magna acute toxicity tests (48h EC₅₀) .

Regulatory Compliance

Q. Q10. What regulatory frameworks apply to the use of this compound in research?

A10. Compliance includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.